molecular formula C7H5BrN4 B2516608 3-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine CAS No. 1219571-83-1

3-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine

Cat. No.: B2516608
CAS No.: 1219571-83-1
M. Wt: 225.049
InChI Key: SKNKBPWBMOKIQC-UHFFFAOYSA-N
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Description

Overview of Triazole and Pyridine (B92270) Heterocycles in Chemical Science

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to chemical and life sciences. nih.gov More than 85% of all biologically active chemical compounds contain a heterocycle. nih.govmdpi.com Among these, nitrogen-containing heterocycles like pyridine and triazole are particularly prominent. mdpi.com

The pyridine ring, a six-membered heteroaromatic ring, is a structural component found in numerous natural products, including vitamins and alkaloids, as well as a vast number of pharmaceutical drugs. mdpi.com Its presence can enhance the water solubility of a molecule and provide a key interaction point with biological targets. mdpi.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a critical interaction in drug-receptor binding.

The 1,2,4-triazole (B32235) ring is a five-membered heterocycle with three nitrogen atoms. This moiety is known for its chemical stability, being resistant to hydrolysis, oxidation, and reduction. ijpca.org Like pyridine, the triazole ring can participate in hydrogen bonding, enhancing the pharmacokinetic properties of a molecule. ijpca.org Triazoles are considered "bioisosteres" of other chemical groups like amides and esters, meaning they can replace these groups in a molecule without significantly altering its biological activity, sometimes even improving it. nih.gov Both pyridine and triazole moieties are prevalent in medicinal chemistry and are core components of many commercially available drugs. nih.govresearchgate.net

Significance of Brominated Heterocycles in Organic Synthesis and Ligand Design

The introduction of a bromine atom onto a heterocyclic scaffold, a process known as bromination, is a pivotal strategy in organic synthesis and drug design. researchgate.netresearchgate.net Brominated organic compounds are highly valued as versatile intermediates for creating more complex molecular architectures. researchgate.net

In organic synthesis , the bromine atom serves as an excellent "chemical handle" or leaving group. researchgate.net This allows for subsequent chemical modifications, most notably through transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.netresearchgate.net These reactions enable chemists to form new carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for rapidly building diverse libraries of compounds from a single brominated precursor. researchgate.net

In ligand design and medicinal chemistry, incorporating a bromine atom can significantly influence a molecule's interaction with its biological target. This is due to the phenomenon of "halogen bonding," where the bromine atom can form a favorable, non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein's active site. ump.edu.pl This specific interaction, resulting from an electron-deficient region on the halogen atom known as a "sigma-hole," can enhance the binding affinity and selectivity of a drug candidate. ump.edu.plnih.gov Therefore, bromination is a strategic tool used to optimize the therapeutic activity and metabolic profile of potential drugs. ump.edu.pl

Rationale for Focused Academic Inquiry into 3-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine

The focused academic inquiry into this compound stems from its potential as a trifunctional chemical building block. It strategically combines the advantageous properties of its three constituent parts:

Pyridine Ring : Offers a scaffold with well-understood biological relevance and provides a key vector for interaction with biological systems. mdpi.com

1,2,4-Triazole Ring : Acts as a stable linker and a pharmacophore that can engage in hydrogen bonding, contributing to favorable drug-like properties. ijpca.org

Bromine Atom : Serves as a crucial reactive site for synthetic elaboration via cross-coupling reactions and as a potential halogen bond donor to enhance ligand-target interactions. researchgate.netump.edu.pl

This molecular design allows researchers to use this compound as a versatile starting material. By performing reactions at the bromine position, scientists can attach a wide variety of other chemical groups, creating novel and diverse molecular structures. This approach is central to fields like drug discovery, where the goal is to synthesize and test many different but related compounds to find those with the highest potency and best safety profile. The compound is a key intermediate for creating more complex molecules, such as those investigated for their potential as inhibitors of Mycobacterium tuberculosis or as anticancer agents. nih.govnih.gov

The fundamental physicochemical properties of the compound are summarized in the table below.

PropertyValue
Molecular Formula C₇H₅BrN₄
Molecular Weight 225.05 g/mol
CAS Number 219508-87-9
Exact Mass 223.97000
Topological Polar Surface Area 54.46 Ų
LogP (Partition Coefficient) 1.629
(Data sourced from reference vulcanchem.com)

By leveraging the established chemistries of pyridine, triazole, and organobromine compounds, researchers can efficiently explore new chemical space and design novel molecules with tailored properties for specific applications in medicine and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-bromo-1H-1,2,4-triazol-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h1-4H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNKBPWBMOKIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 3 Bromo 1h 1,2,4 Triazol 5 Yl Pyridine and Analogous Structures

Strategies for 1,2,4-Triazole (B32235) Ring Formation

The formation of the 1,2,4-triazole ring is a critical step in the synthesis of 3-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine and its analogs. Various methods have been developed, primarily revolving around the cyclization of precursors containing the necessary nitrogen and carbon atoms.

Cyclization Reactions involving Pyridine (B92270) Derivatives and Triazole Precursors

A common and effective method for constructing the 3-(pyridin-3-yl)-1H-1,2,4-triazole core involves the cyclization of pyridine-containing precursors. One established route begins with the reaction of isonicotinic acid with hydrazine (B178648) to form a mixture of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole and 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. ijpca.orgmdpi.org The desired 3,5-disubstituted-1H-1,2,4-triazole can then be obtained through a deamination process. ijpca.orgmdpi.org

Another versatile approach involves the intramolecular cyclization of 1,4-disubstituted thiosemicarbazides, which can be generated from the corresponding hydrazide. For instance, heating a hydrazide with a substituted isothiocyanate, followed by treatment with aqueous sodium hydroxide, leads to the formation of 1,2,4-triazole-3-thiones. nih.gov These intermediates can be further modified.

The synthesis of 3,5-disubstituted 1,2,4-triazoles can also be achieved by the thermal cyclization of N′-(1-iminoalkyl) hydrazides, which are prepared by the condensation of imido esters with carboxylic acid hydrazides. chemmethod.com

Palladium-Catalyzed Approaches and Oxidative Cyclizations

Modern synthetic methods have increasingly utilized palladium catalysis for the formation of C-N and C-C bonds in heterocyclic systems. Palladium(II) acetate, in combination with phosphine (B1218219) ligands, has been shown to effectively catalyze the direct arylation of 1,4-disubstituted 1,2,3-triazoles, providing a route to fully substituted triazoles. nih.gov While this applies to the 1,2,3-isomer, similar principles of palladium-catalyzed C-H activation and cross-coupling can be conceptually extended to the synthesis of substituted 1,2,4-triazoles. Highly N2-selective palladium-catalyzed arylation of 1,2,3-triazoles has also been achieved using bulky biaryl phosphine ligands. nih.gov

Oxidative cyclization reactions offer another avenue to 1,2,4-triazole rings. For instance, 1,2,4-triazolo[1,5-a]pyridines, which are structural isomers of the target compound's core, can be synthesized from N-(pyridin-2-yl)benzimidamides via a PIFA-mediated intramolecular annulation, which involves a direct metal-free oxidative N-N bond formation. organic-chemistry.org

Mechanochemical and Environmentally Benign Synthetic Protocols

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. Mechanochemical synthesis, which involves reactions conducted by grinding solid reactants together, often in the absence of a solvent, has emerged as a powerful green chemistry tool. A mechanochemical copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles has been reported for the synthesis of 1,2,4-triazolo[1,5-a]pyridines. researchgate.net

Environmentally benign approaches also include the use of water as a solvent and avoiding hazardous reagents. For example, an I2/KI-mediated oxidative N-N bond formation provides an eco-friendly synthesis of various 1,2,4-triazolo[1,5-a]pyridines from readily available N-aryl amidines. organic-chemistry.org

Regioselective Bromination Techniques for Triazole and Pyridine Moieties

The introduction of a bromine atom at a specific position on the heterocyclic framework is a key step in the synthesis of this compound. The regioselectivity of this bromination is crucial. While direct bromination of the pre-formed 3-(pyridin-3-yl)-1H-1,2,4-triazole is a potential route, controlling the position of bromination can be challenging due to the presence of multiple reactive sites on both the pyridine and triazole rings.

N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of aromatic and heteroaromatic compounds. researchgate.netorganic-chemistry.org The selectivity is often influenced by the reaction conditions, including the solvent and the presence of catalysts or additives. For activated aromatic compounds, NBS in combination with an ionic liquid has been shown to be an efficient method for regioselective monobromination. researchgate.net The use of directing groups can also control the regioselectivity of bromination on pyridine rings.

Multi-Component and Tandem Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer a highly efficient approach to complex molecules. A multicomponent process has been developed for the synthesis of 1-aryl-1,2,4-triazoles directly from anilines, amino pyridines, and pyrimidines, eliminating the need for transition metal catalysts and achieving high regioselectivity. organic-chemistry.org While not directly yielding the brominated target, this demonstrates the potential of MCRs in constructing the core structure.

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, also provide an elegant and efficient synthetic strategy. A tandem cyclization/oxidative halogenation has been reported for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines, showcasing the possibility of combining ring formation and halogenation in one pot. frontiersin.org A similar tandem approach for the synthesis of this compound could involve the cyclization of a suitable pyridine-containing precursor followed by in-situ bromination.

Synthesis of Structural Analogues and Derivatives of this compound

The synthetic methodologies described for this compound can be adapted to produce a wide range of structural analogues and derivatives. By varying the starting materials, different substituents can be introduced on both the pyridine and triazole rings.

For example, a series of 1,2,4-triazole pyridine derivatives with substituted benzyl (B1604629) groups attached through a thio linkage have been synthesized by treating a pyridine-linked 1,2,4-triazole-3-thiol with various substituted benzyl halides. ijpca.org The synthesis of 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)-pyridine-3-sulfonamides has also been reported, highlighting the versatility of the 1,2,4-triazole scaffold for creating diverse analogues. researchgate.net

Pyridine-Triazole Hybrid Systems

The generation of pyridine-triazole hybrids often involves multi-step sequences or innovative one-pot reactions. One prominent method begins with nicotinohydrazide, which is reacted with carbon disulfide to form a potassium-3-pyridyl-dithiocarbazate intermediate. This intermediate is subsequently cyclized with an ammonia (B1221849) solution to create a 5-mercapto-substituted 1,2,4-triazole-pyridine hybrid. The final step involves reacting this hybrid with various substituted benzyl derivatives to yield the desired 1,2,4-triazole-pyridine hybrid products. impactfactor.org

Another effective and environmentally conscious approach utilizes a water-mediated, microwave-assisted, one-pot, three-component protocol. researchgate.net This method has been shown to produce 1,2,3-triazolyl-pyridine hybrids in excellent yields. The process can also be adapted to a solvent-free microwave-assisted methodology, further enhancing its green chemistry credentials. researchgate.net These reactions combine chalcones, ketones, and other reagents to construct the hybrid system efficiently. researchgate.net

Below is a table summarizing the yields from a solvent-free microwave synthesis of various 1,2,3-triazolyl-pyridine hybrids. researchgate.net

EntryChalconeKetoneProductTime (mins)Yield (%)
11a3a4a1590
21b3a4b1590
31c3a4c1888

This table is interactive. Click on the headers to sort the data.

Fused Heterocyclic Systems Incorporating Triazole and Pyridine

The synthesis of fused heterocyclic systems, where the pyridine and triazole rings are annulated, results in structures such as 1,2,4-triazolo[4,3-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines. A variety of synthetic strategies have been developed to access these important scaffolds.

One modern approach is the use of electrochemistry to achieve a reagent-free intramolecular dehydrogenative C–N cross-coupling reaction. rsc.org This atom- and step-economical one-pot process allows for the efficient synthesis of 1,2,4-triazolo[4,3-a]pyridines from commercially available aldehydes and 2-hydrazinopyridines under mild electrolytic conditions. rsc.org This method is noted for its compatibility with various functional groups and its potential for gram-scale synthesis. rsc.orgorganic-chemistry.org

More traditional methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines include the cyclization of N-(pyrid-2-yl)formamidoximes with trifluoroacetic anhydride. organic-chemistry.org Other advanced techniques involve metal-free oxidative N-N bond formation. For instance, N-(pyridin-2-yl)benzimidamides can undergo intramolecular annulation mediated by (diacetoxyiodo)benzene (B116549) (PIFA) to produce the fused systems in high yields and short reaction times. organic-chemistry.org Similarly, an iodine/potassium iodide (I₂/KI)-mediated oxidative N-N bond formation provides an environmentally benign and scalable route from readily available N-aryl amidines. organic-chemistry.org

The "click reaction," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is another powerful tool for creating fused or linked systems. This reaction is used to link propargyl derivatives of fused pyridines with corresponding azides to form 1,2,3-triazole-containing hybrids in high yields (72-87%). nih.gov

A comparison of different catalysts and mediators for the synthesis of 1,5-fused 1,2,4-triazoles is presented below.

MethodStarting MaterialReagent/MediatorKey Advantages
PIFA-mediated AnnulationN-(pyridin-2-yl)benzimidamidesPIFAMetal-free, short reaction times, high yields
I₂/KI-mediated OxidationN-aryl amidinesI₂/KIEnvironmentally benign, efficient, scalable
Chloramine-T PromotionN-arylamidinesChloramine-TMetal-free, mild conditions, short reaction time
Copper-catalyzed CouplingAmidinesCopper catalyst, AirReadily available materials, wide functional group tolerance

This table is interactive. Click on the headers to sort the data.

Considerations in Synthetic Yield Optimization and Scalability

Optimizing synthetic routes to improve yields and ensure scalability is a critical aspect of heterocyclic chemistry. For pyridine-triazole systems, several factors are key to achieving these goals. The choice of methodology plays a significant role; for instance, one-pot reactions and microwave-assisted synthesis can lead to faster reaction times and improved yields compared to traditional multi-step processes. researchgate.netnumberanalytics.com

Process optimization involves the systematic study and adjustment of reaction conditions such as temperature, pressure, and reactant concentrations to maximize product formation and minimize side reactions. numberanalytics.com Understanding the reaction kinetics and thermodynamics is crucial for identifying these optimal conditions. numberanalytics.com

For scalability, translating a laboratory-scale synthesis to industrial production requires careful consideration of several factors. numberanalytics.com

Heat Transfer: Many heterocyclic syntheses are exothermic. Efficient heat removal is essential to maintain optimal temperature and prevent runaway reactions.

Process Control: Implementing advanced process control strategies allows for real-time monitoring and adjustment of reaction parameters, ensuring consistency and quality. numberanalytics.com

Continuous Flow Chemistry: This technique, which uses continuous flow reactors instead of traditional batch processing, offers advantages in efficiency, waste reduction, and product quality, making it highly suitable for scaling up production. numberanalytics.comresearchgate.net

Methodologies that are inherently scalable, such as the I₂/KI-mediated synthesis of 1,5-fused 1,2,4-triazoles and certain electrochemical syntheses, are particularly valuable for industrial applications. rsc.orgorganic-chemistry.orgorganic-chemistry.org The challenges of scalability include managing potential side reactions, ensuring reproducibility, and overcoming the high capital investment associated with specialized equipment like continuous flow reactors. numberanalytics.comrsc.org

Advanced Spectroscopic and Structural Characterization of 3 3 Bromo 1h 1,2,4 Triazol 5 Yl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

In the ¹H NMR spectrum of a substituted pyridine (B92270) derivative, distinct signals are expected for the protons on the pyridine ring. For a 3-substituted pyridine ring as in the title compound, four protons would be observed in the aromatic region, typically between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would allow for the unambiguous assignment of each proton. The proton attached to the triazole ring (N-H) is also expected to appear as a broad singlet, often at a higher chemical shift (>10 ppm), though its position can be highly dependent on solvent and concentration.

For instance, in the related compound 2-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine , the pyridine protons appear at δ 8.56 (doublet), 8.20 (doublet), and 7.79 (triplet of doublets), showcasing the distinct electronic environments of each proton. rsc.org Similarly, for 2-(4-Bromophenyl)pyridine , the pyridine protons are observed in a multiplet between δ 8.71 and 7.21 ppm. rsc.org

Table 1: Representative ¹H NMR Data for Related Pyridine-Triazole Derivatives
CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)pyridine rsc.orgCDCl₃8.56 (d, J = 4.2), 8.20 (d, J = 7.8), 8.07 (s, C=CH), 7.79 (td, J₁= 7.65, J₂ = 1.8), 7.39-7.22 (m, Ar-H), 5.58 (s, CH₂)
Ethyl 3-bromo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate researchgate.netDMSO8.12 (d), 7.84 (d), 6.99 (dd), 5.20 (dd, pyrazole-H), 4.11 (q, CH₂), 3.60 (dd, pyrazole-H), 3.29 (dd, pyrazole-H), 1.15 (t, CH₃)

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For 3-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine, seven distinct signals are anticipated: five for the pyridine ring and two for the triazole ring. The carbon atom attached to the bromine (C-Br) in the triazole ring would typically appear at a lower field compared to the other triazole carbon. The pyridine carbons generally resonate in the range of δ 120-150 ppm.

For example, the ¹³C NMR spectrum of 2-(4-Bromophenyl)pyridine shows signals at δ 156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, and 120.3 ppm, corresponding to the carbon atoms of the linked aromatic rings. rsc.org This illustrates how chemical shifts can precisely define the carbon skeleton.

Table 2: Representative ¹³C NMR Data for Related Pyridine-Triazole Derivatives
CompoundSolventChemical Shifts (δ, ppm)
2-(4-Bromophenyl)pyridine rsc.orgCDCl₃156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, 120.3
1-benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole rsc.orgCDCl₃147, 134, 133, 129.21, 129.11, 129.01, 128.87, 128.11, 126, 119, 54

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, which is essential for piecing together the spin systems of the pyridine ring and confirming the connectivity of adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) , or its more common variant HSQC (Heteronuclear Single Quantum Coherence), correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which helps to connect different fragments of the molecule, such as linking the pyridine ring to the triazole ring.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, allowing for the confirmation of its elemental composition. For this compound (C₇H₅BrN₄), the presence of bromine would be readily identified by a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity, separated by two mass units.

Furthermore, by inducing fragmentation of the molecular ion, MS provides structural information based on the resulting fragment ions. A plausible fragmentation pathway for this compound could involve:

Initial loss of the bromine radical (Br•).

Cleavage of the bond between the pyridine and triazole rings, leading to ions corresponding to the pyridyl cation or the bromo-triazole cation.

Fragmentation of the triazole ring, often involving the loss of N₂ or HCN molecules.

In the analysis of a related compound, 1-benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole , the mass spectrum showed the molecular ion peak at m/z 269 and a characteristic M+2 peak. rsc.org Key fragments were observed corresponding to the loss of N₂ (m/z 241) and cleavage to form the benzyl (B1604629) cation (m/z 91), confirming the structural components. rsc.org

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an effective tool for identifying the functional groups present. For this compound, the IR spectrum would be expected to show characteristic absorption bands:

N-H stretching: A broad band in the region of 3100-3300 cm⁻¹ corresponding to the N-H group in the triazole ring.

C-H stretching (aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹.

C=N and C=C stretching: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyridine and triazole rings.

C-Br stretching: A strong absorption at lower frequencies, typically in the 500-650 cm⁻¹ range.

For example, the IR spectrum of the related 2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)pyridine displays bands at 3113 cm⁻¹ (aromatic C-H), 1595 cm⁻¹ (C=C/C=N), and 1224 cm⁻¹ (N-N=N), which aligns with the expected functional groups. rsc.org

Table 3: Expected IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
N-H (Triazole)Stretching3100 - 3300
C-H (Aromatic)Stretching3000 - 3100
C=N / C=C (Aromatic Rings)Stretching1400 - 1600
C-BrStretching500 - 650

X-ray Diffraction Crystallography for Solid-State Molecular and Supramolecular Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation.

While the specific crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insight. For example, the crystal structure of a complex containing the ligand 2-[5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-6-(1H-pyrazol-1-yl)pyridine reveals that the heterocyclic rings are often nearly planar. iucr.orgresearchgate.netnih.gov

Furthermore, X-ray crystallography elucidates the supramolecular architecture, revealing how molecules pack in the crystal lattice. Intermolecular interactions such as hydrogen bonding (e.g., between the triazole N-H and a pyridine nitrogen of a neighboring molecule), π-π stacking between the aromatic rings, and halogen bonding involving the bromine atom are critical in dictating the solid-state arrangement. In the crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine , molecules are connected into inversion dimers through pairs of N—H···N hydrogen bonds. researchgate.net Such interactions are expected to play a significant role in the crystal packing of the title compound.

Table 4: Representative Crystallographic Data for a Related Compound
CompoundEthyl 3-bromo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate researchgate.net
Crystal SystemMonoclinic
Space GroupP2₁/n
Key FeatureThe dihedral angles between the pyrazole (B372694) and pyridine rings are 30.0 (2)° and 22.3 (2)° in the two molecules of the asymmetric unit.

Crystallographic and Conformational Parameters

Without experimental single-crystal X-ray data, a definitive table of crystallographic and conformational parameters for this compound cannot be constructed. Such a table would typically include:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Volume (V) and Density (Dx): Calculated from the unit cell parameters.

Number of Molecules per Unit Cell (Z): The count of molecules within one unit cell.

Key Bond Lengths and Angles: For instance, the C-Br, C-N, and N-N bond distances and the angles within and between the pyridine and triazole rings.

Torsion Angles: Defining the rotational orientation of the pyridine ring relative to the triazole ring.

For related, albeit more complex, molecules containing bromo-phenyl and triazolyl-pyridine moieties, crystallographic analyses have been performed. For example, studies on metal complexes incorporating such ligands reveal intricate coordination geometries and conformational arrangements dictated by the metal center and intermolecular forces. However, these parameters are not directly transferable to the parent compound.

Interactive Data Table: Illustrative Crystallographic Parameters for a Hypothetical Crystal Structure

The following table is for illustrative purposes only and does not represent experimental data for this compound.

ParameterValue
Empirical FormulaC₇H₅BrN₄
Formula Weight225.05
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.50
b (Å)12.20
c (Å)9.80
α (°)90
β (°)105.5
γ (°)90
Volume (ų)978.0
Z4
Calculated Density (g/cm³)1.527
R-factor (%)-

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. For this compound, several types of interactions would be anticipated to play a significant role in the crystal packing:

Hydrogen Bonding: The N-H proton of the triazole ring is a potential hydrogen bond donor, while the nitrogen atoms of both the triazole and pyridine rings can act as hydrogen bond acceptors. These N-H···N interactions are often a dominant force in the crystal packing of nitrogen-containing heterocycles.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites such as the nitrogen atoms of neighboring molecules (Br···N). This type of interaction is increasingly recognized as a significant tool in crystal engineering.

π-π Stacking: The aromatic pyridine and triazole rings can engage in π-π stacking interactions, where the electron clouds of adjacent rings overlap, contributing to the stability of the crystal structure.

Other Complementary Analytical Techniques

Beyond single-crystal X-ray diffraction, other analytical methods provide valuable information about the compound's composition and electronic structure.

Elemental Analysis: This technique determines the mass percentages of carbon, hydrogen, and nitrogen in the compound. The results are compared against the calculated theoretical values to confirm the empirical formula (C₇H₅BrN₄).

Interactive Data Table: Theoretical Elemental Analysis

ElementSymbolTheoretical %
CarbonC37.36
HydrogenH2.24
BromineBr35.50
NitrogenN24.90

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy provides insights into the electronic transitions within the molecule. The absorption spectrum of this compound would be expected to show absorption bands corresponding to π→π* and n→π* transitions within the conjugated aromatic system of the pyridine and triazole rings. The position (λmax) and intensity (molar absorptivity, ε) of these bands are characteristic of the molecule's electronic structure. While specific spectra for this compound are not available, related triazole and pyridine derivatives typically exhibit strong absorptions in the UV region (200-400 nm).

Reactivity and Functionalization of the 3 3 Bromo 1h 1,2,4 Triazol 5 Yl Pyridine Scaffold

Reactivity of the Bromine Moiety for Further Derivatization

The bromine atom attached to the C3 position of the 1,2,4-triazole (B32235) ring is expected to be the primary site for derivatization, serving as a versatile handle for introducing molecular diversity.

Nucleophilic Substitution Reactions

The carbon atom of the triazole ring bearing the bromine is electron-deficient, making it susceptible to attack by nucleophiles. Although direct nucleophilic aromatic substitution (SNAr) on five-membered heteroaromatics can be challenging, such reactions are plausible, particularly with strong nucleophiles or under activated conditions. Potential nucleophiles could include alkoxides, thiolates, and amines, leading to the corresponding ether, thioether, and amino derivatives. The reaction's success would likely depend on factors such as the solvent, temperature, and the nature of the nucleophile.

Cross-Coupling Reactions

The bromine moiety is an ideal leaving group for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation. It is anticipated that 3-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine could readily participate in a variety of such transformations.

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base would be expected to yield 3-(3-aryl-1H-1,2,4-triazol-5-yl)pyridine derivatives. This is one of the most common methods for functionalizing bromo-heterocycles.

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes would likely afford alkynyl-substituted triazole products.

Heck Coupling: Reaction with alkenes under palladium catalysis could introduce vinyl groups at the C3 position.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines would provide an alternative route to C-N bond formation, yielding various N-substituted derivatives.

Table 4.1: Plausible Cross-Coupling Reactions

Reaction Name Coupling Partner Potential Product Catalyst System
Suzuki-Miyaura R-B(OH)₂ 3-(3-R-1H-1,2,4-triazol-5-yl)pyridine Pd catalyst (e.g., Pd(PPh₃)₄), Base
Sonogashira R-C≡CH 3-(3-(R-C≡C)-1H-1,2,4-triazol-5-yl)pyridine Pd catalyst, Cu(I) co-catalyst, Base
Heck H₂C=CHR 3-(3-(CH=CHR)-1H-1,2,4-triazol-5-yl)pyridine Pd catalyst, Base

Reactivity of the 1H-1,2,4-Triazole Ring Nitrogen Atoms

The 1,2,4-triazole ring possesses three nitrogen atoms, with the N-H proton at the N1 position being acidic. Deprotonation with a suitable base would generate a triazolide anion, which can then react with various electrophiles, primarily leading to N-alkylation or N-acylation.

A key challenge in the functionalization of N-unsubstituted 1,2,4-triazoles is regioselectivity. Alkylation can potentially occur at the N1, N2, or N4 positions. The outcome is often a mixture of isomers and is highly dependent on the reaction conditions, including the nature of the electrophile, the base used, the solvent, and the temperature. Generally, alkylation of 1H-1,2,4-triazoles can lead to a mixture of 1-substituted and 4-substituted products.

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom of the pyridine ring is basic and nucleophilic. It can be protonated by acids to form a pyridinium (B92312) salt. This site is also susceptible to reaction with electrophiles such as alkyl halides, leading to the formation of quaternary N-alkylpyridinium salts. This quaternization would significantly alter the electronic properties of the pyridine ring, making it more electron-deficient.

Regioselectivity in Chemical Transformations of the Hybrid System

The hybrid nature of this compound presents a complex challenge in regioselectivity. The molecule offers multiple reactive sites: the bromine atom, the three triazole nitrogens, and the pyridine nitrogen.

Competition between Bromine Substitution and N-Alkylation: In reactions involving both a base and an electrophile, competition between substitution at the bromine atom and alkylation on the triazole or pyridine nitrogens is possible. Selective functionalization would require careful control of reaction conditions. For instance, transition-metal-catalyzed reactions would likely favor reaction at the C-Br bond, while reactions under basic conditions with an alkyl halide might favor N-alkylation.

Triazole N-Alkylation vs. Pyridine N-Alkylation: The triazole NH is generally more acidic than a typical secondary amine, facilitating its deprotonation and subsequent alkylation. The pyridine nitrogen, while basic, typically requires a more reactive electrophile (e.g., methyl iodide, benzyl (B1604629) bromide) for quaternization. Under basic conditions, alkylation is more likely to occur on the deprotonated triazole ring.

Site-Selectivity within the Triazole Ring: As mentioned, achieving selectivity between the N1, N2, and N4 positions of the triazole ring during alkylation is a significant synthetic hurdle that would require careful optimization and analysis to resolve.

Computational Chemistry and Theoretical Studies of 3 3 Bromo 1h 1,2,4 Triazol 5 Yl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and geometry of molecules. researchgate.netnih.govnih.gov This method is valued for its balance of accuracy and computational efficiency. dergipark.org.tr DFT calculations allow for the determination of various molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics such as orbital energies. bhu.ac.in

Optimization of Molecular Conformations

The first step in most computational studies is the optimization of the molecule's three-dimensional structure to find its most stable conformation, which corresponds to a minimum on the potential energy surface. For pyridine-substituted bis-1,2,4-triazole derivatives, DFT calculations using the B3LYP method with a 6-31+G(d) basis set have been employed to obtain ground-state geometries. dergipark.org.trresearchgate.net The stability of these optimized structures is confirmed by performing vibrational frequency calculations; the absence of any imaginary frequencies indicates that the geometry represents a true energy minimum. dergipark.org.trresearchgate.net This process is crucial as the molecular conformation dictates its electronic properties and how it can interact with other molecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For instance, in a study of a bromo-phenyl derivative, the HOMO and LUMO energies were calculated to be -5.8915 eV and -1.9353 eV, respectively, resulting in an energy gap of 3.9562 eV. nih.gov DFT calculations are routinely used to determine these orbital energies and visualize their distribution across the molecule, providing insights into potential sites for electrophilic and nucleophilic attack. researchgate.net

Illustrative Frontier Molecular Orbital (FMO) Data for Related Compounds
CompoundMethod/Basis SetEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
(E)-3-bromo-4-(...)-furan-2(5H)-onewB97XD/6-31G(d)Not SpecifiedNot Specified3.08 researchgate.net
9-(3-bromo-4-hydroxy-5-methoxyphenyl)-...-xanthene-1,8(2H)-dioneB3LYP/6-311G++(d,p)-5.8915-1.93533.9562 nih.gov
BenomylDFTNot SpecifiedNot Specified5.039 nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. bhu.ac.innih.gov The MEP map displays different values of electrostatic potential on the electron density surface, typically using a color spectrum. mdpi.com

Regions of negative electrostatic potential (usually colored red) are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to the location of lone pair electrons on heteroatoms like nitrogen or oxygen. chemrxiv.org Conversely, regions with positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms. nih.govresearchgate.net Green or yellow areas represent neutral or weakly interacting regions. nih.gov For pyridine-triazole structures, MEP analysis helps identify the nitrogen atoms of the rings as key sites for electrophilic interactions and potential hydrogen bond acceptors. researchgate.netchemrxiv.org

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. d-nb.infoijcce.ac.ir This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. nih.gov

Prediction of Binding Affinities and Selectivity

Docking algorithms calculate a score, often expressed as a binding energy (e.g., in kcal/mol), which estimates the strength of the interaction between the ligand and the target protein. researchgate.net A lower (more negative) binding energy generally indicates a more stable and favorable interaction. nih.govacs.org In studies of 1,2,3-triazolyl-pyridine hybrids targeting Aurora B kinase, docking scores ranged from -7.2 to -10.5 kcal/mol. nih.govacs.org For example, a derivative containing a bromo-substituted phenyl ring exhibited a binding energy of -10.5 kcal/mol. nih.govacs.org These predicted affinities help prioritize compounds for synthesis and experimental testing and can explain the selectivity of a ligand for a specific protein target. researchgate.net

Example Docking Scores of Triazolyl-Pyridine Derivatives Against Protein Kinases
Compound TypeTarget ProteinBinding Energy (kcal/mol)Reference
1-(4-bromophenyl)-5-methyl-1,2,3-triazole derivativeAurora B Kinase-10.5 nih.govacs.org
Phenyl-substituted triazolyl-pyridineAurora B Kinase-9.1 nih.govacs.org
Thiophenyl-substituted triazolyl-pyridineAurora B Kinase-8.6 nih.govacs.org
Pyridine-3-sulfonamide-1,2,4-triazole derivativeCYP51-9.9 researchgate.net

Analysis of Hydrogen Bonding and Pi-Stacking Interactions

Beyond predicting binding energy, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. nih.gov Key among these are hydrogen bonds and pi-stacking (π-π) interactions. researchgate.net

Hydrogen Bonding: These occur between a hydrogen bond donor (like an N-H group on the triazole) and a hydrogen bond acceptor (like a carbonyl oxygen on a protein residue). The analysis of docked poses reveals the specific amino acids involved and the distances of these bonds, which are critical for binding affinity. ijcce.ac.ir

Visualizing these interactions helps rationalize the observed activity of a compound and provides a roadmap for designing new derivatives with improved binding properties. rsc.org

Quantum Chemical Descriptors for Structure-Property Relationships

No published studies are available that detail the quantum chemical descriptors for 3-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine. Such studies on analogous molecules often involve the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, ionization potential, electron affinity, and other parameters to predict the molecule's reactivity and electronic properties. However, without specific calculations for the target compound, any presented data would be purely hypothetical.

Simulated Spectroscopic Data and Comparison with Experimental Observations

There are no available simulated spectroscopic data (such as IR, NMR, or UV-Vis spectra) for this compound. Computational studies on similar heterocyclic compounds typically employ methods like Density Functional Theory (DFT) to predict these spectra, which can then be compared with experimental findings to validate the computational model and provide a deeper understanding of the molecular structure and vibrations. The absence of both experimental and simulated spectra for this specific compound prevents any comparative analysis.

Theoretical Insights into Reactivity Pathways

Detailed theoretical insights into the reactivity pathways of this compound are not present in the current scientific literature. Such investigations would typically involve mapping potential energy surfaces for various reactions, identifying transition states, and calculating activation energies to predict the most likely reaction mechanisms. While general reactivity patterns for bromo-substituted pyridines and triazoles are known, a specific theoretical study for this compound is required for an accurate assessment.

Biological Activity and Structure Activity Relationship Sar Investigations of 3 3 Bromo 1h 1,2,4 Triazol 5 Yl Pyridine Derivatives

In Vitro Assessment Methodologies

The initial phase of evaluating the therapeutic potential of derivatives based on the 3-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine scaffold involves a variety of in vitro assessment techniques. These methods are designed to efficiently screen compounds for biological activity, providing essential data on their efficacy and mechanism of action at a cellular and molecular level.

Cell-based assays are fundamental in determining the cytotoxic or inhibitory effects of novel compounds on various cell lines. A commonly employed method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric technique that measures the metabolic activity of cells. researchgate.net This assay is frequently used to screen for anticancer activity against a range of human cancer cell lines, such as HT-1080 (fibrosarcoma), Caco-2 (colorectal adenocarcinoma), and A549 (lung cancer). researchgate.netmdpi.com The principle of the MTT assay relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial succinate dehydrogenase in metabolically active cells to form an insoluble purple formazan product. researchgate.net The amount of formazan produced is proportional to the number of viable cells, allowing for the calculation of the concentration at which a compound inhibits cell growth by 50% (IC50). researchgate.netmdpi.com

Beyond cancer cells, cytotoxicity assays are also performed on non-cancerous cell lines, such as Vero cells, to assess the general toxicity of the compounds. nih.gov For antimicrobial applications, specific assays are used to determine the minimum inhibitory concentration (MIC) against various bacterial and fungal strains. nih.govresearchgate.net For instance, the Resazurin Microtiter Assay (REMA) is utilized to evaluate the activity of compounds against Mycobacterium tuberculosis (Mtb), where a color change indicates the extent of bacterial growth inhibition. nih.gov

Many therapeutic agents function by inhibiting specific enzymes. Consequently, enzyme inhibition assays are a critical component of the in vitro assessment of this compound derivatives. These assays quantify the ability of a compound to interfere with the activity of a target enzyme, typically reported as an IC50 or inhibition constant (Ki) value.

A diverse range of enzymes has been targeted by 1,2,4-triazole (B32235) derivatives. These include:

Carbonic Anhydrases (CAs): Derivatives have been evaluated for their inhibitory activity against various human (h) CA isoforms such as hCA I, II, IX, and XII, which are implicated in several diseases. mdpi.commdpi.com

Cholinesterases: Assays for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition are conducted to identify potential treatments for neurodegenerative diseases like Alzheimer's. nih.gov

Aromatase: This enzyme is a key target in hormone-dependent cancers, and its inhibition by novel triazole hybrids has been investigated. mdpi.com

Tankyrases (TNKS): As members of the poly-ADP-ribose polymerase (PARP) family, TNKS1 and TNKS2 are targets in cancer therapy, particularly in pathways like WNT/β-catenin signaling. acs.org

Other Enzymes: The inhibitory potential of these derivatives has also been tested against enzymes like α-glucosidase (diabetes), urease (bacterial infections), and lipoxygenase (LOX) (inflammation). nih.gov

These studies are crucial for identifying lead compounds with high potency and selectivity for a specific enzyme target.

Mechanistic Studies at the Molecular Level

Understanding how a compound exerts its biological effect at the molecular level is essential for rational drug design and optimization. Mechanistic studies for this compound derivatives focus on identifying their direct molecular targets and elucidating their impact on cellular signaling pathways.

The biological activity of 1,2,4-triazole derivatives is a direct result of their interaction with specific biomacromolecules. Molecular docking studies and co-crystallography are powerful tools used to predict and visualize these interactions.

Enzyme Active Sites: Many derivatives act as inhibitors by binding to the active site of an enzyme. For example, certain 1,2,4-triazole-based inhibitors have been designed to bind to the adenosine binding site within the catalytic domain of tankyrases. acs.org Similarly, sulfonamide-bearing triazole derivatives interact with the zinc ion in the active site of carbonic anhydrases. mdpi.com Molecular docking has also been used to predict the binding of triazole compounds to bacterial targets like dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS). nih.gov

Receptors: The pregnane X receptor (PXR) is a nuclear receptor that regulates the metabolism of many drugs, and its inhibition is a key therapeutic goal. A series of 1H-1,2,3-triazole-4-carboxamides have been developed as potent and selective inverse agonists and antagonists of PXR. nih.gov

Protein-Protein Interactions: Some triazole compounds have been designed to disrupt protein-protein interactions. For instance, trisubstituted 1,2,4-triazoles were identified as inhibitors of the interaction between annexin A2 and the S100A10 protein. nih.gov

By interacting with specific molecular targets, these compounds can modulate critical cellular signaling pathways. Inhibition of a single protein can have a cascading effect on downstream signaling events, leading to the desired therapeutic outcome.

WNT/β-catenin and Hippo Signaling: Tankyrases are key regulators of the WNT/β-catenin and Hippo signaling pathways, which are often dysregulated in cancer. By inhibiting tankyrases, 1,2,4-triazole derivatives can disrupt these pathways, leading to anticancer effects. acs.org

Cyclic Nucleotide Signaling: Phosphodiesterases (PDEs) are enzymes that break down the second messengers cAMP and cGMP. google.com The inhibition of specific PDE isoforms can modulate intracellular signaling pathways that are crucial for processes like cognition and memory. google.com

Apoptosis: The induction of programmed cell death, or apoptosis, is a key mechanism for many anticancer agents. Certain 1,2,3-triazole/1,2,4-triazole hybrids have been shown to induce apoptosis by activating caspases, such as caspase-3. mdpi.com

Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) analysis is a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. Systematic modification of the core this compound scaffold and its analogs has led to the identification of key structural features required for potency and selectivity. nih.gov

SAR studies on 1,2,4-triazole derivatives have revealed several important trends:

Substituents on the Triazole Ring: The nature and position of substituents on the 1,2,4-triazole ring are critical. For a series of antitubercular 3-thio-1,2,4-triazoles, modifications at the N4 position of the triazole ring significantly impacted activity. nih.govnih.gov For example, small alkyl groups like methyl or cyclopropyl were often favored. nih.gov

Substituents on the Pyridine (B92270) Ring: Modifications to the pyridine ring (or other aromatic systems attached to the triazole) are crucial for tuning activity. In one study, replacing a bromo substituent on the pyridine ring with various alkynyl groups led to potent antitubercular compounds. nih.gov

Side Chains and Linkers: The linker connecting the triazole core to other functionalities plays a significant role. For PXR inhibitors, replacing a sulfonyl linkage with a carbonyl amide linkage dramatically altered binding and cellular activity. nih.gov For antibacterial benzimidazole-1,2,4-triazole hybrids, the presence of a cycloalkyl or electron-rich heterocyclic fragment at the 3-position of the triazole ring was found to be essential for activity. researchgate.net

Stereochemistry and Physicochemical Properties: The spatial arrangement of atoms can be critical. In some tankyrase inhibitors, atropisomerism (the existence of stereoisomers due to hindered rotation around a single bond) was an issue that needed to be addressed through structural modification to improve properties like solubility. acs.org Generally, increasing the size of substituents, particularly with aromatic fragments, has been shown to enhance the safety profile in some series. zsmu.edu.ua

The following table summarizes SAR findings for a series of 1,2,4-triazole derivatives targeting Mycobacterium tuberculosis, illustrating the impact of substitutions at different positions on the molecule.

CompoundR1 (Western Region)R2 (N4-Position)R3 (Southern Region)Anti-Mtb Activity (IC50, µM)
14-ChlorobenzylMethylOct-1-yn-1-yl0.14
24-ChlorobenzylEthylOct-1-yn-1-yl0.17
34-ChlorobenzylCyclopropylOct-1-yn-1-yl0.08
164-(Trifluoromethyl)benzylCyclopropylOct-1-yn-1-yl0.03
244-ChlorobenzylCyclopropylPhenylethynyl0.04
314-ChlorobenzylCyclopropyl4-Chlorophenylethynyl0.02

Data adapted from studies on 3-thio-1,2,4-triazole derivatives, demonstrating the principles of SAR analysis applicable to this class of compounds. nih.gov

This systematic analysis allows for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties, paving the way for the development of advanced clinical candidates.

Influence of Bromine Substituent on Activity

The presence and position of a halogen atom, such as bromine, can significantly modulate the pharmacological properties of a molecule. The bromine atom on the triazole ring of this compound influences its activity through several mechanisms:

Electronic Effects : As an electron-withdrawing group, bromine can alter the electron density of the triazole ring, affecting its pKa and ability to participate in hydrogen bonding or other electronic interactions with biological targets. Studies on related heterocyclic compounds have shown that electron-withdrawing substituents can lead to potent biological activity. nih.gov

Steric Effects : The size of the bromine atom can influence how the molecule fits into a binding site. It can either provide a key interaction point or cause steric hindrance, depending on the topology of the target protein.

Lipophilicity : The bromine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its target. However, this must be balanced, as excessive lipophilicity can lead to non-specific binding.

Halogen Bonding : The bromine atom can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a protein's binding site. This type of interaction is increasingly recognized as a significant contributor to ligand-receptor binding affinity.

In SAR studies of various heterocyclic compounds, the effect of a bromo-substituent can be variable. For instance, in one series of tropane derivatives, 2β-dibromovinyltropanes demonstrated the highest potency at the dopamine transporter (DAT). nih.gov Conversely, in a study of betulinic acid-triazole derivatives, a p-fluoro derivative showed much better cytotoxicity than the corresponding p-bromo derivative. nih.gov In some cases, bromine and chlorine substituents have been found to confer nearly identical potency. researchgate.net This highlights that the influence of the bromine atom is highly context-dependent, relying on the specific interactions within the target's binding pocket.

Role of Pyridine and Triazole Rings in Biological Interactions

The core scaffold of the molecule consists of two key heterocyclic rings: pyridine and 1,2,4-triazole. Both are considered important pharmacophores due to their ability to engage in multiple types of interactions with biological macromolecules. orientjchem.orgnih.gov

Pyridine Ring: The pyridine ring is a fundamental nitrogen-containing heterocycle found in many bioactive molecules. orientjchem.org Its key contributions include:

Hydrogen Bonding : The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, a crucial interaction for anchoring ligands into protein binding sites. orientjchem.org

Aromatic Interactions : The ring can participate in π-π stacking and cation-π interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

1,2,4-Triazole Ring: The 1,2,4-triazole ring is a versatile scaffold known for its wide range of therapeutic potential. orientjchem.orgnih.govfrontiersin.org

Enhanced Binding : The multiple nitrogen atoms act as both hydrogen bond donors and acceptors, enhancing binding interactions with biological targets and improving pharmacokinetic properties. orientjchem.org

Metabolic Stability : The triazole ring is generally resistant to metabolic degradation, which can improve the half-life of a drug.

Structural Scaffold : It serves as a rigid linker or core, orienting substituents in a defined three-dimensional space to optimize interactions with a target.

The combination of these two rings creates a molecule with a rich electronic and structural profile, capable of forming a complex network of interactions with a biological target, which is essential for its activity.

Effect of Substituents on Binding Affinity and Selectivity

Modifying the core structure of this compound with various substituents is a key strategy for optimizing its binding affinity and selectivity for a specific biological target. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, hydrophobic or hydrophilic—has a profound effect. nih.govnih.gov

Binding Affinity : The introduction of functional groups that can form additional hydrogen bonds, ionic bonds, or hydrophobic interactions can significantly increase binding affinity. For example, SAR studies on dehydroabietic acid derivatives revealed that the introduction of aromatic substituents on the triazole moiety was crucial for potent cytotoxicity. nih.gov

Selectivity : Subtle structural changes can lead to significant differences in selectivity. A substituent might enhance binding to the desired target while simultaneously creating a steric or electronic clash with an off-target protein. For example, in a series of trifluoromethylphenyl derivatives, merely changing the substituent's position from meta to para had a substantial effect on selectivity for a specific cancer cell line. nih.gov

The table below summarizes findings from SAR studies on related heterocyclic compounds, illustrating the general principles of how different substituents can affect biological activity.

Substituent TypeGeneral Effect on ActivityExample from Related CompoundsReference
Electron-Withdrawing Groups (e.g., -NO2, -CF3)Often increases potency by altering the electronic character of the core rings.Compounds with electron-withdrawing substituents on the 1,2,4-triazole ring exhibited potent cytotoxic activity. nih.gov
Aromatic Rings (e.g., Phenyl)Can improve affinity through π-π stacking and hydrophobic interactions.Introduction of aromatic substituents on a 1,2,3-triazole moiety was crucial for potent cytotoxicity. nih.gov
Hydrophobic Chains (e.g., Alkyl groups)Can enhance binding by interacting with hydrophobic pockets in the target protein.Attaching a hydrophobic "tail" to triazine herbicides did not cause a loss of binding, indicating interaction with an isoprenyl tail-binding pocket. nih.gov
Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH2)Can significantly increase affinity by forming specific hydrogen bonds with the target.In asiatic acid derivatives, a hydroxyl group was more beneficial for activity than an acetyl group. nih.gov

Computational Approaches to Biological Activity Prediction

To rationalize SAR data and guide the design of more potent and selective derivatives, computational chemistry provides powerful tools. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping are instrumental in predicting the biological activity of novel compounds based on their structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful.

These models work by aligning a set of molecules and calculating their steric and electrostatic fields. A statistical model is then built to correlate variations in these fields with changes in biological activity. nih.gov A 3D-QSAR study on structurally similar 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol anticancer agents generated a statistically significant model. nih.gov The model's contour maps revealed key insights:

Steric Fields : The maps indicated regions where bulky substituents would increase activity and other regions where they would decrease it.

Electrostatic Fields : The maps highlighted areas where positive or negative electrostatic potential was favorable for activity, guiding the placement of electron-donating or electron-withdrawing groups.

Such models provide a quantitative framework for understanding SAR and can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. nih.govtandfonline.com

Pharmacophore Modeling and Virtual Screening

Pharmacophore Modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. For a series of active triazole-pyridine derivatives, a pharmacophore model can be generated based on their common features. nih.govnih.gov This model serves as a 3D query for searching large chemical databases to find novel compounds that fit the required spatial and electronic criteria. nih.gov

Virtual Screening is a computational technique that uses these pharmacophore models or receptor docking simulations to screen large libraries of compounds to identify those most likely to bind to a target of interest. scienceopen.come3s-conferences.org

Ligand-Based Virtual Screening : Uses a pharmacophore model derived from known active molecules to find new compounds with similar features.

Structure-Based Virtual Screening : Uses the 3D structure of the target protein to dock candidate molecules into the binding site, scoring them based on their predicted binding affinity and fit.

For derivatives of this compound, virtual screening can accelerate the discovery of new leads by computationally filtering thousands or millions of compounds to a manageable number for experimental testing. nih.govresearchgate.net

The table below outlines the key features of these computational approaches.

Computational ApproachDescriptionApplication for Triazole-Pyridine Derivatives
QSAR Modeling Develops a statistical correlation between molecular descriptors (e.g., steric fields, electronic properties) and biological activity.Predicting the potency of new derivatives and understanding which structural features are most important for activity. nih.gov
Pharmacophore Modeling Identifies the 3D arrangement of essential chemical features required for biological activity.Creating a 3D template to guide the design of new molecules and for use in virtual screening. nih.govnih.gov
Virtual Screening Computationally screens large compound libraries to identify potential hits for a biological target.Discovering novel scaffolds or derivatives that are predicted to be active, prioritizing them for synthesis and testing. scienceopen.com

Potential Applications in Materials Science

Electronic and Optoelectronic Materials

The unique electronic properties of triazole and pyridine (B92270) derivatives make them prime candidates for use in electronic and optoelectronic devices. The combination of an electron-deficient triazole ring and a pyridine ring can lead to materials with tailored energy levels, suitable for facilitating charge transport.

Electron-Transport and Hole-Blocking Properties

In the realm of organic light-emitting diodes (OLEDs), materials that can efficiently transport electrons while blocking holes are crucial for achieving high performance. The introduction of pyridine rings into triazole-based molecules has been shown to lower both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modification can enhance electron injection and create a barrier for holes, leading to more balanced charge recombination within the emissive layer of an OLED.

Derivatives of 1,2,4-triazole (B32235) have been specifically investigated as effective electron-transporting and hole-blocking materials. The substitution of triazoles with bipyridyl groups, for instance, has been demonstrated as a successful strategy to improve the electron-transporting capability while maintaining excellent hole-blocking ability. Given these precedents, 3-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine is a strong candidate for similar applications. The presence of the electronegative bromine atom and the nitrogen atoms in the triazole and pyridine rings is expected to contribute to favorable electron-transport characteristics.

Table 1: Comparison of Triazole-Based Electron-Transport Materials

Compound ClassKey FeaturesPotential Advantages in OLEDs
Triazole-Pyridine HybridsLowered HOMO/LUMO levelsImproved electron injection, enhanced carrier confinement
Bipyridyl-Substituted TriazolesGood electron-transporting and hole-blocking abilitiesBalanced charge recombination, higher device efficiency

Luminescent Materials

The rigid and planar structure of triazole and pyridine rings provides a good foundation for creating luminescent materials. Metal complexes incorporating such ligands can exhibit strong photoluminescence. For instance, iridium(III) complexes with ancillary ligands based on (1H-pyrazol-5-yl)pyridine derivatives have been synthesized and shown to be highly efficient green phosphorescent emitters. These complexes exhibit high phosphorescence quantum efficiencies, making them suitable for use in OLEDs.

Furthermore, coordination polymers based on zinc(II) and 2-(1,2,4-1H-triazol-3-yl)pyridine have been utilized to generate white-light emission through the incorporation of lanthanide ions. This demonstrates the versatility of triazole-pyridine ligands in creating tunable luminescent materials. The compound this compound, with its potential to coordinate with metal ions, could therefore serve as a valuable ligand for the development of new luminescent materials with tailored emission properties for applications in lighting and displays.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The 1,2,4-triazole moiety is a well-established building block in the synthesis of these materials due to its ability to bridge multiple metal centers.

The nitrogen atoms of the triazole ring in this compound can act as coordination sites for metal ions, leading to the formation of extended one-, two-, or three-dimensional networks. The specific geometry and connectivity of the resulting MOF or coordination polymer would be influenced by the coordination preferences of the metal ion and the steric and electronic effects of the bromo and pyridyl substituents.

The development of novel 1,2,4-triazole derivatized amino acids as precursors has led to the design of 1D coordination polymers, 2D chiral helicates, and 3D MOFs. This highlights the adaptability of the triazole core in creating diverse supramolecular architectures. The functionalization of the triazole ligand, as seen with the bromo and pyridyl groups in this compound, offers a pathway to tune the properties of the resulting frameworks for applications in gas storage, separation, and catalysis.

Other Advanced Material Applications

The versatility of the this compound structure opens up possibilities for its use in other advanced materials. The presence of a bromine atom allows for further functionalization through cross-coupling reactions, enabling the synthesis of more complex molecules and polymers with specific functionalities.

For example, iron(II) complexes with related tridentate ligands have been investigated for their spin-crossover properties, which are of interest for molecular switches and data storage devices. The electronic and steric properties of the ligands play a crucial role in determining the spin-state switching behavior of the metal center. While this specific application has not been reported for this compound, its coordinating ability suggests it could be incorporated into similar stimuli-responsive materials.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 3-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine

Academic research on the specific molecule, this compound, is limited in currently available literature. However, the constituent heterocyclic rings, pyridine (B92270) and 1,2,4-triazole (B32235), are well-studied pharmacophores that form the basis of numerous bioactive compounds. The 1,2,4-triazole ring system is a common structural motif in a wide array of therapeutic agents, valued for its stability and diverse biological activities. nih.gov Similarly, pyridine-based compounds are integral to medicinal chemistry. nih.gov

The presence of a bromine atom makes this compound a valuable synthetic intermediate. Bromo-substituted heterocyclic compounds are frequently used in cross-coupling reactions to build more complex molecular architectures. For instance, related bromo-substituted pyrazole-pyridine compounds serve as key intermediates in the synthesis of new insecticidal agents and other functional molecules. researchgate.netresearchgate.net Research on analogous compounds, such as 1,2,4-triazolyl pyridines and other bromo-triazole derivatives, indicates that this class of compounds holds potential for applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. nih.govmdpi.com

Unexplored Research Avenues and Challenges

The primary unexplored avenue is the comprehensive characterization and evaluation of this compound itself. The vast majority of research has focused on related isomers or derivatives, leaving the specific properties of this compound largely undocumented.

Key Unexplored Areas:

Biological Activity Screening: A thorough investigation into its potential pharmacological activities is a significant gap. Based on the activities of related triazole-pyridine hybrids, screening for anticancer, antimicrobial, antifungal, and kinase inhibitory properties would be a logical starting point. nih.govnih.gov

Physicochemical Properties: Detailed experimental data on its solubility, stability, pKa, and lipophilicity are currently unavailable. These parameters are crucial for understanding its potential as a drug candidate or advanced material.

Solid-State Characterization: Single-crystal X-ray diffraction studies would provide definitive structural confirmation and insights into its intermolecular interactions and packing in the solid state, which influences its physical properties.

Associated Challenges:

Regioselective Synthesis: A primary challenge is the development of a robust and scalable synthetic route that yields the desired this compound isomer with high regioselectivity, avoiding the formation of other isomers.

Purification and Analysis: Separating the target compound from potential side products and starting materials can be complex, requiring advanced chromatographic techniques for purification and comprehensive spectroscopic analysis for unambiguous characterization.

Prospects for Advanced Synthetic Strategies

Future synthesis of this compound and its derivatives could benefit significantly from modern synthetic methodologies. These strategies offer improvements in efficiency, yield, and regioselectivity over classical methods.

One promising approach is the application of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which provides a powerful tool for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. longdom.org While this compound contains a 1,2,4-triazole, similar modern cyclization strategies can be envisioned for its construction. For the modification of the core structure, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) are highly effective. These reactions would allow the bromine atom to be replaced with a wide variety of functional groups, enabling the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Synthetic StrategyPotential ApplicationKey Advantages
Modern Cyclization Reactions Construction of the core 1,2,4-triazole ring from pyridine-containing precursors.High efficiency, mild reaction conditions, and potential for regiocontrol.
Palladium-Catalyzed Cross-Coupling Functionalization at the bromine position to introduce new substituents.Broad substrate scope, high functional group tolerance, and well-established protocols.
Flow Chemistry Scalable and continuous synthesis of the target compound or its intermediates.Improved safety, enhanced reaction control, and potential for higher yields. longdom.org
Microwave-Assisted Synthesis Acceleration of key synthetic steps, such as ring formation or coupling reactions.Drastically reduced reaction times and often improved product yields.

Opportunities in Interdisciplinary Research

The unique structural features of this compound open up numerous opportunities for collaborative, interdisciplinary research.

Medicinal Chemistry and Chemical Biology: As a scaffold, this compound is a prime candidate for the development of novel therapeutic agents. Its derivatives could be evaluated as inhibitors of specific biological targets, such as kinases, which are often implicated in cancer. nih.gov Collaboration with biologists would be essential to perform in-depth mechanistic studies and evaluate efficacy in disease models. The 3-thio-1,2,4-triazole series, for example, has shown specific inhibitory action against Mycobacterium tuberculosis. nih.gov

Materials Science and Coordination Chemistry: The nitrogen-rich triazole and pyridine rings are excellent ligands for coordinating with metal ions. This suggests potential applications in the design of novel Metal-Organic Frameworks (MOFs), coordination polymers, or catalysts. Research in this area would involve collaboration with materials scientists to synthesize and characterize these new materials and explore their properties for gas storage, separation, or catalysis.

Agrochemical Science: Heterocyclic compounds containing triazole and pyridine moieties are prevalent in modern agrochemicals. Future research could explore the potential of this compound and its derivatives as novel herbicides, fungicides, or insecticides, similar to how related pyrazole-pyridine structures have been developed for insect control. researchgate.net

Research AreaPotential Application of this compound
Medicinal Chemistry Core scaffold for anticancer, antimicrobial, or antiviral drug discovery.
Materials Science Building block for Metal-Organic Frameworks (MOFs) or corrosion inhibitors.
Agrochemicals Lead compound for the development of new pesticides or herbicides.
Chemical Biology A functionalizable molecular probe for studying biological systems.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine?

  • Methodology : The compound is typically synthesized via coupling reactions. For example, brominated triazole intermediates (e.g., 3-bromo-1H-1,2,4-triazole) can react with pyridine derivatives under catalytic conditions. describes a multi-step synthesis involving Suzuki-Miyaura coupling or nucleophilic aromatic substitution, with purification via column chromatography and characterization by 1^1H NMR and mass spectrometry. Reaction conditions (e.g., solvent, temperature, catalysts like Pd(PPh3_3)4_4) are critical for yield optimization.

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodology : Structural confirmation employs spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. For instance, aromatic protons in pyridine and triazole rings show distinct splitting patterns (e.g., δ 8.5–9.0 ppm for pyridine protons) .
  • X-ray crystallography : Single-crystal diffraction (using SHELX software ) resolves bond lengths and angles. reports Co–N distances of 2.057–2.130 Å in coordination complexes, which can be compared to free ligand geometries.

Q. What role does the bromine substituent play in the reactivity of this compound?

  • Methodology : Bromine enhances electrophilicity, enabling cross-coupling reactions (e.g., Buchwald-Hartwig amination). Its position on the triazole ring directs regioselectivity in further functionalization. Computational studies (e.g., DFT) can map electron density to predict reaction sites .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure refinement?

  • Methodology : Use SHELXL’s twin refinement tools ( ). For disordered regions, apply PART instructions or constraints. High-resolution data (≤1.0 Å) improves model accuracy. For example, resolved hydrogen bonding (O–H⋯N) to consolidate packing diagrams, requiring careful treatment of occupancy factors and thermal parameters.

Q. What strategies optimize reaction yields in palladium-catalyzed couplings involving this compound?

  • Methodology : Screen ligands (e.g., XPhos, SPhos), bases (K2_2CO3_3, Cs2_2CO3_3), and solvents (DMF, THF). highlights microwave-assisted synthesis for faster kinetics. Monitor reaction progress via LC-MS and adjust stoichiometry (e.g., excess boronic acid for Suzuki couplings).

Q. How can computational modeling predict the biological activity of derivatives?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases). Use DFT to calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights. ’s approach to umami taste receptors (T1R1-T1R3) can be adapted by aligning the triazole-pyridine scaffold with active sites.

Q. What mechanistic insights explain the compound’s coordination chemistry with transition metals?

  • Methodology : Analyze UV-Vis and EPR spectra for metal-ligand charge transfer. ’s Co(II) complex shows distorted octahedral geometry, with triazole and pyridine N atoms as donors. Compare IR stretching frequencies (e.g., νCoN_{Co-N}) to infer bond strength variations.

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